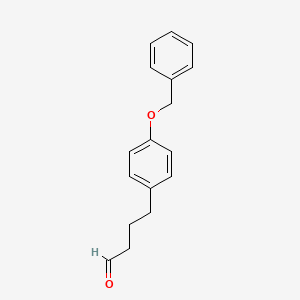

Benzenebutanal, 4-(phenylmethoxy)-

Description

Contextualization within Benzylic Ether and Aldehyde Chemistry

Benzenebutanal, 4-(phenylmethoxy)- is defined by its two key functional groups: a benzylic ether and an aldehyde. The interplay of these groups dictates the compound's reactivity and its potential applications. The benzyloxy group, a protective moiety for phenols, is generally stable under a variety of reaction conditions. However, it can be cleaved under specific circumstances, such as catalytic hydrogenolysis, offering a strategic advantage in multi-step syntheses. nih.gov The aldehyde group, on the other hand, is a versatile functional handle, readily participating in a wide array of chemical transformations. These include nucleophilic additions, oxidations to carboxylic acids, and reductive aminations, making it a cornerstone of organic synthesis.

The reactivity of the aldehyde in Benzenebutanal, 4-(phenylmethoxy)- is influenced by the electronic nature of the 4-(phenylmethoxy) substituent. The ether oxygen can donate electron density to the aromatic ring through resonance, which can, in turn, modulate the electrophilicity of the aldehyde's carbonyl carbon. This electronic effect, combined with the steric bulk of the benzyloxy group, can influence the regioselectivity and stereoselectivity of reactions at the aldehyde functionality.

Significance as a Precursor and Synthetic Intermediate in Chemical Synthesis

The true value of Benzenebutanal, 4-(phenylmethoxy)- in organic chemistry lies in its potential as a precursor and synthetic intermediate. The aldehyde functionality serves as a gateway for the introduction of diverse molecular fragments. For instance, it can undergo aldol (B89426) condensation reactions to form α,β-unsaturated ketones, which are themselves valuable synthetic intermediates. researchgate.net Furthermore, the aldehyde can be converted into a variety of other functional groups, including alcohols, amines, and nitriles, each opening up new avenues for molecular elaboration.

A notable application of a related compound, 4-(benzyloxy)benzaldehyde (B125253), is in the synthesis of chalcone (B49325) analogs. researchgate.net These compounds are formed through an aldol condensation with acetophenones and are of interest for their potential photoinduced dimerization properties. researchgate.net This suggests a similar potential for Benzenebutanal, 4-(phenylmethoxy)- to serve as a building block for novel materials with interesting photophysical properties. Moreover, the benzyloxy group can be deprotected at a later stage of a synthesis to reveal a phenolic hydroxyl group, which can then be further functionalized. This "protecting group strategy" is a powerful tool in the total synthesis of complex natural products and other target molecules. While specific examples of the use of Benzenebutanal, 4-(phenylmethoxy)- as an intermediate are not widely reported, its structural motifs are present in various complex molecules, highlighting its potential in synthetic endeavors. For example, derivatives of 4-(benzyloxy)phenol have been used in the synthesis of estrogen receptor β-selective ligands. chemicalbook.com

Historical Development and Evolution of Research on Benzenebutanal, 4-(phenylmethoxy)-

The historical record of research specifically focused on Benzenebutanal, 4-(phenylmethoxy)- is sparse. The synthesis of aromatic aldehydes, in general, has a rich history dating back to the 19th and early 20th centuries, with the development of named reactions like the Gattermann-Koch and Vilsmeier-Haack reactions. mdma.chacs.org These methods provided general routes to aromatic aldehydes from simple aromatic precursors. The synthesis of ethers, including benzylic ethers, also has a long-standing history, with the Williamson ether synthesis being a classic method.

It is likely that Benzenebutanal, 4-(phenylmethoxy)- was first synthesized as part of broader investigations into the reactivity of substituted aromatic compounds or as an analog of more common aromatic aldehydes. However, dedicated studies on its properties and applications appear to be limited. The evolution of research in this area has been driven by the broader development of synthetic methodologies and the increasing demand for complex organic molecules in fields such as materials science and medicinal chemistry. The recent interest in substituted benzaldehyde (B42025) derivatives for various applications suggests that compounds like Benzenebutanal, 4-(phenylmethoxy)- may receive more attention in the future. nih.govmdpi.comresearchgate.net

Current Research Gaps and Future Directions for Benzenebutanal, 4-(phenylmethoxy)- Studies

The most significant research gap concerning Benzenebutanal, 4-(phenylmethoxy)- is the lack of a comprehensive investigation into its chemical reactivity and synthetic potential. While its properties can be inferred from related compounds, a detailed experimental study of its participation in a wide range of organic reactions is needed. This would involve a systematic exploration of its behavior in various named reactions, as well as its potential as a substrate in modern catalytic transformations.

Future research could focus on several key areas:

Development of novel synthetic routes: The development of efficient and scalable synthetic routes to Benzenebutanal, 4-(phenylmethoxy)- would be a valuable contribution to the field. This could involve the application of modern cross-coupling reactions or other innovative synthetic strategies.

Exploration of its use in total synthesis: The unique combination of functional groups in Benzenebutanal, 4-(phenylmethoxy)- makes it an attractive starting material for the total synthesis of complex natural products and other biologically active molecules.

Investigation of its potential in materials science: The aromatic and ether functionalities of the molecule suggest that it could be used as a monomer or building block for the synthesis of novel polymers and other materials with interesting optical or electronic properties.

Evaluation of its biological activity: A thorough evaluation of the biological activity of Benzenebutanal, 4-(phenylmethoxy)- and its derivatives could lead to the discovery of new therapeutic agents.

Compound Information Table

| Compound Name | Molecular Formula |

| Benzenebutanal, 4-(phenylmethoxy)- | C₁₇H₁₈O₂ |

| 4-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ |

| 4-Phenylbutanal | C₁₀H₁₂O |

| Aldol | C₄H₈O₂ |

| Acetophenone | C₈H₈O |

| Chalcone | C₁₅H₁₂O |

| 4-(Benzyloxy)phenol | C₁₃H₁₂O₂ |

| Estrogen | C₁₈H₂₄O₂ |

| Gattermann-Koch Aldehyde | C₇H₆O |

| Vilsmeier-Haack Aldehyde | C₉H₉NO |

| Williamson Ether | R-O-R' |

| Cross-coupling product | R-R' |

Spectroscopic Data Table (Predicted for Benzenebutanal, 4-(phenylmethoxy)-)

| Technique | Predicted Data |

| ¹H NMR | δ ~9.8 (s, 1H, -CHO), 7.2-7.5 (m, 9H, Ar-H), 5.1 (s, 2H, -OCH₂-), 2.7 (t, 2H, -CH₂-CHO), 2.0 (m, 2H, -CH₂-CH₂-CHO), 1.0 (t, 3H, -CH₃) |

| ¹³C NMR | δ ~202 (-CHO), 158 (C-O), 137, 130, 129, 128, 127, 115 (Ar-C), 70 (-OCH₂-), 45, 28, 14 (Alkyl-C) |

| IR (cm⁻¹) | ~2950 (C-H), 2850 (C-H), 1720 (C=O), 1600 (C=C), 1250 (C-O) |

| MS (m/z) | 254 (M⁺), 91 (C₇H₇⁺) |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylmethoxyphenyl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c18-13-5-4-6-15-9-11-17(12-10-15)19-14-16-7-2-1-3-8-16/h1-3,7-13H,4-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIOHUDUWZWUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454741 | |

| Record name | Benzenebutanal, 4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69172-21-0 | |

| Record name | Benzenebutanal, 4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies and Mechanistic Pathways for Benzenebutanal, 4 Phenylmethoxy

Retrosynthetic Analysis and Key Disconnections in Benzenebutanal, 4-(phenylmethoxy)- Synthesis

A retrosynthetic analysis of Benzenebutanal, 4-(phenylmethoxy)- suggests a primary disconnection at the aldehyde functional group. This leads to a precursor alkene, 4-(4-(benzyloxy)phenyl)but-1-ene. This alkene can be conceptually disconnected at the carbon-carbon double bond, pointing towards a Wittig reaction between 4-(benzyloxy)benzaldehyde (B125253) and a suitable phosphonium (B103445) ylide. An alternative disconnection of the target molecule involves the ether linkage, suggesting a Williamson ether synthesis between 4-hydroxybenzenebutanal and benzyl (B1604629) bromide. However, the former approach is often preferred due to the potential for side reactions with the aldehyde functionality during the etherification step.

Precursor Chemistry and Starting Materials for Benzenebutanal, 4-(phenylmethoxy)- Synthesis

The synthesis of Benzenebutanal, 4-(phenylmethoxy)- necessitates the careful selection and preparation of key precursors.

Utilization of Phenol (B47542) Derivatives in Benzylic Ether Formation

A crucial starting material is 4-(benzyloxy)benzaldehyde. This intermediate is typically synthesized from 4-hydroxybenzaldehyde (B117250) and benzyl bromide. The reaction is an example of a Williamson ether synthesis, where the phenoxide ion, generated by a base such as potassium carbonate, acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide. nih.govprepchem.comchemicalbook.com The reaction is often carried out in a polar aprotic solvent like ethanol (B145695) or acetone (B3395972). nih.govchemicalbook.com For instance, refluxing 4-hydroxybenzaldehyde with benzyl bromide and anhydrous potassium carbonate in ethanol for 14 hours can yield 4-(benzyloxy)benzaldehyde. nih.gov Another method involves reacting 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide and potassium carbonate in acetone at 60°C for 5 hours. chemicalbook.com

Similarly, 4-benzyloxyphenol can be prepared from hydroquinone (B1673460) and a benzyl halide. google.com The reaction of 4-hydroxy-3-methoxyphenylacetonitrile (B1293680) with benzyl bromide in the presence of potassium carbonate in acetone at reflux for 4 hours also results in the formation of a benzylic ether. chemicalbook.com

Introduction of Butanal Moiety: Strategies and Reagents

The four-carbon chain terminating in an aldehyde group can be introduced through various synthetic strategies. A common approach involves a Wittig reaction, which converts an aldehyde or ketone into an alkene. lumenlearning.comlibretexts.orgstackexchange.commasterorganicchemistry.com In this case, 4-(benzyloxy)benzaldehyde would react with a phosphonium ylide derived from a three-carbon alkyl halide, such as 3-bromopropene. The resulting alkene, 4-(4-(benzyloxy)phenyl)but-1-ene, can then be converted to the desired aldehyde.

An alternative strategy for introducing the butanal moiety is through the hydroboration-oxidation of a terminal alkyne. This two-step reaction sequence first adds a borane (B79455) reagent across the triple bond, followed by oxidation to yield an aldehyde. jove.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This method provides anti-Markovnikov addition, ensuring the formation of the terminal aldehyde.

Role of Specific Organometallic Reagents in Synthesis (e.g., Phenylmagnesium Bromide)

Organometallic reagents, particularly Grignard reagents like phenylmagnesium bromide, play a significant role in carbon-carbon bond formation. libretexts.orglibretexts.org While not directly used for the primary synthesis of the butanal side chain in this specific target molecule, they are fundamental in creating more complex carbon skeletons. For example, Grignard reagents react with aldehydes and ketones to form alcohols, which can then be further manipulated. beilstein-journals.orgmasterorganicchemistry.comnih.gov The reaction of benzylmagnesium chloride or bromide with aldehydes can lead to the formation of benzyl carbinols. beilstein-journals.orgnih.gov It is important to note that Grignard reagents are strong bases and will react with acidic protons, which limits their use with certain functional groups. libretexts.org

Reaction Conditions and Optimization Protocols for Benzenebutanal, 4-(phenylmethoxy)- Synthesis

Optimizing reaction conditions is paramount for achieving high yields and purity of Benzenebutanal, 4-(phenylmethoxy)-.

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are critical throughout the synthetic sequence.

In the Williamson ether synthesis to form 4-(benzyloxy)benzaldehyde, polar aprotic solvents like dimethylformamide (DMF) or acetone are commonly employed. chemicalbook.comorgsyn.org The reaction temperature is often elevated to facilitate the reaction; for instance, heating at 90°C in DMF or refluxing in acetone are typical conditions. chemicalbook.comorgsyn.org

For the Wittig reaction , the choice of solvent depends on the reactivity of the ylide. Unstabilized ylides are often prepared and used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures.

The hydroboration-oxidation step is also sensitive to solvent and temperature. Hydroboration is typically carried out in an ether solvent like THF. masterorganicchemistry.com The subsequent oxidation with hydrogen peroxide is performed under basic conditions, often using sodium hydroxide (B78521). jove.com

Finally, the conversion of the precursor alkene to the aldehyde via ozonolysis or other oxidative cleavage methods requires careful temperature control, often at low temperatures (-78 °C), to prevent over-oxidation to the carboxylic acid.

Catalyst Systems for Benzenebutanal, 4-(phenylmethoxy)- Formation

The formation of Benzenebutanal, 4-(phenylmethoxy)- can be envisioned through a two-step process: the etherification of a phenolic precursor followed by the functionalization to introduce the butanal side chain. The catalyst systems for each of these steps are critical for achieving high efficiency and selectivity.

Catalysts for Benzylic Ether Formation:

The core 4-(phenylmethoxy) structure is typically synthesized via the Williamson ether synthesis. capes.gov.br This reaction involves the O-alkylation of a phenoxide with a benzyl halide. francis-press.commasterorganicchemistry.com The choice of catalyst, primarily the base, is crucial for the deprotonation of the phenol to form the reactive phenoxide nucleophile.

Commonly used bases include inorganic carbonates and hydroxides. For instance, in the synthesis of 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde, anhydrous potassium carbonate (K₂CO₃) is used in acetonitrile (B52724) to facilitate the reaction between 4-hydroxy-3,5-dimethylbenzaldehyde and benzyl chloride. prepchem.com Stronger bases like sodium hydride (NaH) can also be employed to ensure complete deprotonation of the alcohol. youtube.com

Phase-transfer catalysts (PTCs) represent another important class of catalysts for Williamson ether synthesis, especially when dealing with reactants in immiscible phases (e.g., aqueous and organic). numberanalytics.comfrancis-press.com These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. numberanalytics.comfrancis-press.com The use of PTCs can often lead to milder reaction conditions and improved yields. numberanalytics.com

In some advanced methodologies, metal catalysts have been explored. For example, a zinc-catalyzed Williamson ether synthesis has been reported, which can proceed even in the absence of a traditional base, often accelerated by microwave irradiation. researchgate.net

Interactive Data Table: Catalyst Systems for Williamson Ether Synthesis of Analogous Aryl Benzyl Ethers

| Precursor (Phenol) | Alkylating Agent | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |

| 4-Hydroxy-3,5-dimethylbenzaldehyde | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux, 18h | ~88% | prepchem.com |

| 4-Hydroxybenzaldehyde | Phenacyl bromide | Triethylamine | Methanol/Micellar media | Room Temp, 7h | 60% | orientjchem.org |

| o-Nitrophenol | Diethylene glycol ditosylate | K₂CO₃ | DMF | 90 °C (MW), 75 min | 84% | sid.ir |

| Phenol | Alkyl halides | Zinc powder | DMF | Microwave | High | researchgate.net |

| Phenol | Benzyl chloride | NaOH | Water/Organic (PTC) | 80 °C | High | capes.gov.br |

Catalysts for Aldehyde Functionalization:

To construct the butanal side chain from an intermediate like 4-(phenylmethoxy)benzaldehyde, a homologation strategy such as the Wittig reaction is a standard approach. masterorganicchemistry.com The key catalytic species in a Wittig reaction is the phosphonium ylide, which is generated in situ by treating a phosphonium salt with a strong base. masterorganicchemistry.comstackexchange.com Common bases for this purpose include n-butyllithium (n-BuLi) and sodium hydroxide. stackexchange.comdivched.org

The choice of base and solvent can influence the stereoselectivity of the resulting alkene, which would then be further processed (e.g., via hydroboration-oxidation) to yield the target aldehyde.

Investigation of Reaction Mechanisms in the Formation of Benzenebutanal, 4-(phenylmethoxy)-

A thorough understanding of the reaction mechanisms is paramount for optimizing the synthesis of Benzenebutanal, 4-(phenylmethoxy)-. This involves a detailed look at both the formation of the benzylic ether and the subsequent aldehyde functionalization.

The Williamson ether synthesis, the cornerstone for forming the 4-(phenylmethoxy) moiety, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. capes.gov.brmasterorganicchemistry.com

The key steps are:

Deprotonation: A base abstracts the acidic proton from the hydroxyl group of a phenolic precursor (e.g., 4-hydroxybenzaldehyde or a related phenol) to form a phenoxide ion. This phenoxide is a potent nucleophile. youtube.com

Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide or chloride). This attack occurs from the backside relative to the leaving group (the halide). masterorganicchemistry.com

Transition State and Inversion: The reaction proceeds through a single, concerted transition state where the C-O bond is forming at the same time as the C-Halogen bond is breaking. masterorganicchemistry.com

Product Formation: The halide ion is expelled, resulting in the formation of the aryl benzyl ether and a salt byproduct.

The SN2 nature of this reaction dictates that primary alkyl halides, such as benzyl halides, are ideal substrates as they are sterically unhindered and less prone to competing elimination reactions. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the phenoxide and the alkyl halide. numberanalytics.com In some cases, particularly with benzylic substrates, an SN1 mechanism involving a carbocation intermediate can occur, especially under conditions that favor its formation, such as with photoredox catalysis. researchgate.net

To extend the carbon chain from an intermediate like 4-(phenylmethoxy)benzaldehyde to form the butanal side chain, a multi-step sequence is typically required. A common and well-understood method is a two-carbon homologation using a Wittig-type reaction followed by conversion of the resulting alkene.

A potential pathway involves:

Wittig Reaction: The 4-(phenylmethoxy)benzaldehyde is reacted with a two-carbon phosphonium ylide, such as the one derived from ethyltriphenylphosphonium bromide. The mechanism involves the nucleophilic attack of the ylide carbon on the carbonyl carbon of the aldehyde. masterorganicchemistry.com This leads to a betaine (B1666868) or, more likely, a direct [2+2] cycloaddition to form an oxaphosphetane intermediate. stackexchange.com This four-membered ring intermediate then collapses to form the alkene (4-(1-butenyl)phenyl)(phenyl)methanone) and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Hydrolysis/Reduction: The resulting alkene would then need to be converted to the saturated aldehyde. This can be achieved through a hydroboration-oxidation sequence. Hydroboration of the alkene with a reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with hydrogen peroxide and sodium hydroxide would yield the corresponding alcohol, 4-(phenylmethoxy)benzenebutanol.

Oxidation: The final step would be the mild oxidation of the primary alcohol to the desired aldehyde, Benzenebutanal, 4-(phenylmethoxy)-. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are commonly used for this transformation to avoid over-oxidation to the carboxylic acid.

An alternative homologation could involve an aldol (B89426) condensation of 4-(phenylmethoxy)benzaldehyde with acetaldehyde, followed by dehydration and selective reduction of the resulting α,β-unsaturated aldehyde. wikipedia.org

Green Chemistry Approaches in the Synthesis of Benzenebutanal, 4-(phenylmethoxy)-

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of Benzenebutanal, 4-(phenylmethoxy)- at both the etherification and aldehyde functionalization stages.

Green Williamson Ether Synthesis:

Traditional Williamson synthesis often uses volatile organic solvents (VOCs) and strong bases. francis-press.com Green alternatives focus on minimizing these hazards.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption. sid.irbenthamdirect.comorgchemres.org Microwave-assisted Williamson ether synthesis has been shown to be effective, often under solvent-free conditions or with greener solvents. sid.irbenthamdirect.com

Aqueous Media: Performing the reaction in water, often with the aid of surfactants or phase-transfer catalysts, can eliminate the need for organic solvents. orientjchem.orgresearchgate.net This approach is particularly attractive for its low cost and minimal environmental impact.

Alternative Catalysts: The development of recyclable, solid-supported catalysts, such as polymers or catalysts derived from waste biomass, aligns with green chemistry principles. francis-press.combenthamdirect.com Zinc-catalyzed synthesis also offers a less harsh alternative to strong bases. researchgate.net A catalytic approach using weak alkylating agents at high temperatures has also been explored as a "green" version of the Williamson synthesis, avoiding salt production. researchgate.net

Interactive Data Table: Green Chemistry Approaches in Analogous Synthesis

| Reaction Step | Green Approach | Catalyst/Reagent | Solvent | Advantages | Reference |

| Ether Synthesis | Microwave & Ultrasound | NaOH | Water | No PTC, rapid reaction | researchgate.netcolab.ws |

| Ether Synthesis | Microwave Irradiation | K₂CO₃ | Solvent-free | Reduced time, no solvent | sid.irorgchemres.org |

| Ether Synthesis | Surfactant Assistance | Triethylamine | Aqueous Micellar Media | Avoids organic solvents | orientjchem.org |

| Wittig Reaction | Aqueous Conditions | NaHCO₃ or LiOH | Water | Avoids organic solvents, rate acceleration | acs.orgresearchgate.net |

| Wittig Reaction | Solvent-Free | K₃PO₄ | None (Ball-milling) | No solvent, rapid, good atom economy | gctlc.orgresearchgate.net |

| Aldehyde Homologation | One-pot in water | Pinacolacetal-phosphonium salt | Water | Mild conditions, one-flask operation | rsc.org |

Green Aldehyde Functionalization:

The Wittig reaction, while powerful, is known for its poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. gctlc.org Green modifications aim to address this and other environmental concerns.

Wittig in Aqueous Media: Performing the Wittig reaction in water has been demonstrated to be effective, sometimes even showing rate acceleration compared to organic solvents. acs.org This approach often uses milder bases like sodium bicarbonate. acs.orgresearchgate.net

Solvent-Free Wittig Reaction: Mechanical activation, such as ball-milling, can facilitate the Wittig reaction in the absence of any solvent, significantly reducing waste. gctlc.orgresearchgate.net

Catalytic Homologation: Developing catalytic versions of homologation reactions is a key goal of green chemistry. While not yet standard for this specific transformation, research into catalytic C-H functionalization of aldehydes offers a future direction for more atom-economical syntheses. researchgate.net

By integrating these green chemistry principles, the synthesis of Benzenebutanal, 4-(phenylmethoxy)- can be designed to be more sustainable, efficient, and environmentally benign.

Chemical Transformations and Reactivity Profiling of Benzenebutanal, 4 Phenylmethoxy

Reactivity of the Aldehyde Functional Group in Benzenebutanal, 4-(phenylmethoxy)-

The aldehyde group is a cornerstone of organic synthesis due to its susceptibility to a wide array of chemical reactions. In the context of Benzenebutanal, 4-(phenylmethoxy)-, this functional group serves as a primary site for carbon-carbon bond formation and oxidation-reduction chemistry.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Aldol (B89426) Condensations)

Nucleophilic addition to the carbonyl carbon is a characteristic reaction of aldehydes. This process is fundamental to building larger carbon skeletons from simpler precursors.

Grignard Reactions: Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of aldehydes. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reaction with Benzenebutanal, 4-(phenylmethoxy)- would proceed via nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the aldehyde, followed by an acidic workup to protonate the resulting alkoxide. This transformation converts the aldehyde into a secondary alcohol, extending the carbon chain. The general mechanism involves the attack of the carbanion-like R-group on the carbonyl carbon, forming a new carbon-carbon bond. youtube.comyoutube.com

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| Benzenebutanal, 4-(phenylmethoxy)- | 1. Methylmagnesium bromide (CH3MgBr) in THF 2. H3O+ (workup) | Anhydrous ether or THF, followed by acidic workup. wikipedia.orgyoutube.com | 1-(4-(Benzyloxy)phenyl)pentan-2-ol |

Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically triphenylphosphonium ylide. wikipedia.orgslideshare.net This reaction forms an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orgyoutube.com The stereochemical outcome (Z or E alkene) depends on the nature of the ylide used. organic-chemistry.org

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| Benzenebutanal, 4-(phenylmethoxy)- | Methylenetriphenylphosphorane (Ph3P=CH2) | Anhydrous solvent such as THF or diethyl ether. wikipedia.org | 1-(4-(Benzyloxy)phenyl)but-1-ene and Triphenylphosphine oxide |

Aldol Condensations: Aldol condensations are another fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.comazom.com While Benzenebutanal, 4-(phenylmethoxy)- can act as the electrophilic partner (the "acceptor") in a crossed-aldol reaction, it cannot self-condense as it lacks α-hydrogens on the aldehyde carbon. In a crossed-aldol reaction with an enolizable ketone or aldehyde, under basic or acidic conditions, a β-hydroxy carbonyl compound is initially formed, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. magritek.com For instance, reacting Benzenebutanal, 4-(phenylmethoxy)- with propanal can lead to the formation of a cross-aldol product. researchgate.net A related reaction, the Claisen-Schmidt condensation, involves the reaction of an aldehyde with a ketone. researchgate.net

Oxidation Reactions and Pathways

The aldehyde functional group is readily oxidized to a carboxylic acid. Various oxidizing agents can accomplish this transformation. Common reagents include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) in the Tollens' test. The choice of oxidant may be influenced by the presence of other sensitive functional groups in the molecule. For instance, photoinduced oxidation is another pathway that can be relevant for aromatic compounds. nih.gov

| Reactant | Reagent | Product |

|---|---|---|

| Benzenebutanal, 4-(phenylmethoxy)- | Potassium permanganate (KMnO4) or Jones' Reagent (CrO3/H2SO4) | 4-(4-(Benzyloxy)phenyl)butanoic acid |

Reduction Reactions (e.g., Hydrogenation of the Aldehyde)

Aldehydes can be easily reduced to primary alcohols. This can be achieved through various methods, including catalytic hydrogenation (e.g., H2 over a metal catalyst like Pd, Pt, or Ni) or with hydride reagents.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for this purpose. youtube.com NaBH4 is a milder reagent that selectively reduces aldehydes and ketones and would be suitable for reducing Benzenebutanal, 4-(phenylmethoxy)- to the corresponding alcohol, 4-(4-(benzyloxy)phenyl)butan-1-ol, without affecting the benzyl (B1604629) ether or the aromatic rings. rsc.org Sodium dithionite (B78146) has also been reported as a mild agent for aldehyde reduction. beilstein-journals.org

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| Benzenebutanal, 4-(phenylmethoxy)- | Sodium borohydride (NaBH4) | Methanol or Ethanol (B145695) as solvent. rsc.org | 4-(4-(Benzyloxy)phenyl)butan-1-ol |

Transformations Involving the Phenylmethoxy Ether Linkage of Benzenebutanal, 4-(phenylmethoxy)-

The phenylmethoxy, or benzyl ether, group is a common protecting group for alcohols and phenols in organic synthesis because of its stability to a wide range of reagents and its susceptibility to cleavage under specific, mild conditions.

Cleavage Reactions of the Benzylic Ether

The most common method for cleaving a benzyl ether is through catalytic hydrogenolysis. youtube.comyoutube.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium on carbon catalyst (Pd/C). The reaction is typically clean and high-yielding, producing the deprotected phenol (B47542) and toluene (B28343) as a byproduct. youtube.com This method is particularly useful because it is selective for the benzyl ether and generally does not affect other functional groups like the aldehyde (though over-reduction is possible under harsh conditions).

Other reagents can also achieve this transformation. For example, a combination of a Lewis acid like boron trichloride-dimethyl sulfide (B99878) complex (BCl3·SMe2) can selectively cleave benzyl ethers under mild conditions, tolerating many other functional groups. organic-chemistry.org Acid-catalyzed cleavage is also possible, though it may be less selective. nih.gov Oxidative debenzylation using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is another alternative. organic-chemistry.org

| Reactant | Reagent | Conditions | Products |

|---|---|---|---|

| Benzenebutanal, 4-(phenylmethoxy)- | H2, Palladium on Carbon (Pd/C) | Ethanol or similar solvent, room temperature and pressure. | 4-(4-Hydroxyphenyl)butanal and Toluene |

Potential for Rearrangement Reactions

While not a common reaction pathway for this specific substrate under typical conditions, rearrangement reactions involving benzyl ethers can occur under certain catalytic or thermal conditions. For instance, acid-catalyzed rearrangements of aryl ethers can sometimes lead to the migration of the benzyl group to the aromatic ring, forming C-benzylated phenols. However, for Benzenebutanal, 4-(phenylmethoxy)-, such reactions are not well-documented and would likely require specific and forcing conditions, with cleavage reactions being the much more probable outcome.

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Rings of Benzenebutanal, 4-(phenylmethoxy)-

Benzenebutanal, 4-(phenylmethoxy)- possesses two aromatic rings susceptible to electrophilic aromatic substitution (EAS): the phenyl ring of the butanal side chain and the phenyl ring of the phenylmethoxy (benzyloxy) group. The outcome of such reactions is dictated by the nature of the substituents on each ring.

Regioselectivity and Substituent Directing Effects

The directing effects of the substituents on each aromatic ring determine the position of electrophilic attack.

On the 4-substituted benzene ring: The primary substituent is the butanal chain, -CH2CH2CH2CHO. This alkyl-like chain is generally considered an ortho, para-directing group due to its electron-donating inductive effect. The second substituent is the ether linkage of the phenylmethoxy group, -OCH2Ph. The oxygen atom of the ether is a strong activating group and is also ortho, para-directing due to its ability to donate a lone pair of electrons through resonance. When two activating groups are present on a benzene ring, the more powerful activating group typically directs the substitution. In this case, the alkoxy group is a stronger activator than the alkyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the phenylmethoxy group.

On the phenyl ring of the phenylmethoxy group: This ring is monosubstituted with a -OCH2- group attached to the other ring system. This substituent is weakly deactivating due to the electron-withdrawing nature of the oxygen atom. Therefore, electrophilic attack on this ring would be slower than on the other, more activated ring. The -OCH2- group is considered an ortho, para-director.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Benzenebutanal, 4-(phenylmethoxy)-

| Aromatic Ring | Substituent(s) | Directing Effect | Predicted Position of Attack |

| Benzenebutanal Ring | -CH2CH2CH2CHO, -OCH2Ph | Ortho, Para-directing (dominated by -OCH2Ph) | Ortho to the -OCH2Ph group |

| Phenylmethoxy Ring | -OCH2- | Ortho, Para-directing | Ortho and Para positions |

Halogenation Studies

Halogenation of Benzenebutanal, 4-(phenylmethoxy)- would involve the reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). libretexts.orgbyjus.com

Given the activating nature of the phenylmethoxy group, the reaction is expected to proceed readily. The primary products would be the result of substitution on the more activated benzene ring, ortho to the phenylmethoxy group.

Reaction Scheme: Bromination of Benzenebutanal, 4-(phenylmethoxy)-

Table 2: Expected Products of Monobromination

| Product Name | Position of Bromine | Aromatic Ring |

| Benzenebutanal, 3-bromo-4-(phenylmethoxy)- | Ortho to -OCH2Ph | Benzenebutanal |

| Benzenebutanal, 4-(2-bromophenylmethoxy)- | Ortho to -OCH2- | Phenylmethoxy |

| Benzenebutanal, 4-(4-bromophenylmethoxy)- | Para to -OCH2- | Phenylmethoxy |

Nitration and Sulfonation Reactions

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, and sulfonation, with fuming sulfuric acid, are classic EAS reactions. libretexts.orgbyjus.com

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is expected to follow the same regioselectivity as halogenation, favoring the positions ortho to the strongly activating phenylmethoxy group. youtube.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is also predicted to occur at the positions ortho to the phenylmethoxy group.

Table 3: Reagents and Expected Major Products for Nitration and Sulfonation

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | Benzenebutanal, 3-nitro-4-(phenylmethoxy)- |

| Sulfonation | H₂SO₄, SO₃ | 2-(4-(phenylmethoxy)phenyl)butanal-5-sulfonic acid |

Role of Benzenebutanal, 4-(phenylmethoxy)- as a Synthon in Carbon-Carbon and Carbon-Heteroatom Bond Formations

While specific studies on Benzenebutanal, 4-(phenylmethoxy)- as a synthon are not widely documented, the structural motifs present within the molecule, particularly the aldehyde and the benzyloxy-protected phenol, are valuable in organic synthesis.

The aldehyde functional group is a versatile synthon for C-C bond formation through reactions such as:

Wittig reaction: To form alkenes.

Aldol condensation: To form β-hydroxy aldehydes or α,β-unsaturated aldehydes.

Grignard and organolithium reactions: To form secondary alcohols.

The 4-(phenylmethoxy)phenyl moiety is essentially a protected hydroquinone (B1673460). sigmaaldrich.com This protecting group can be removed to reveal a reactive phenol, which can then participate in various C-O and other C-heteroatom bond-forming reactions. The use of the related compound 4-(benzyloxy)phenol in the synthesis of more complex molecules illustrates the utility of this structural unit. nih.gov

Furthermore, the aromatic ring itself can be functionalized, for example, through lithiation followed by reaction with an electrophile, to form new C-C bonds. The related 4-benzyloxy-phenylboronic acid is a key reagent in Suzuki coupling reactions, a powerful method for C-C bond formation. nih.gov

The formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S, is a cornerstone of modern organic synthesis. nih.govtcichemicals.commdpi.com The aldehyde group can be converted into other functionalities that can participate in such reactions. For instance, reductive amination of the aldehyde would form a C-N bond. The phenolic hydroxyl group, once deprotected, is a prime site for C-O bond formation through Williamson ether synthesis or esterification.

Table 4: Potential Synthetic Transformations of Benzenebutanal, 4-(phenylmethoxy)-

| Functional Group | Reaction Type | Bond Formed | Potential Product Class |

| Aldehyde | Wittig Reaction | C=C | Alkenes |

| Aldehyde | Reductive Amination | C-N | Amines |

| Aromatic Ring | Suzuki Coupling (after conversion to boronic acid) | C-C | Biaryls |

| Phenol (after deprotection) | Williamson Ether Synthesis | C-O | Ethers |

Advanced Spectroscopic and Chromatographic Characterization of Benzenebutanal, 4 Phenylmethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzenebutanal, 4-(phenylmethoxy)-

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of Benzenebutanal, 4-(phenylmethoxy)- would provide critical information about the number of different types of protons and their neighboring environments. The expected signals, their multiplicities, and approximate chemical shifts are detailed below.

Aldehydic Proton (-CHO): A distinct singlet or triplet is expected in the downfield region, typically between δ 9.5-10.0 ppm. This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

Aromatic Protons: The spectrum would show signals for the two distinct benzene (B151609) rings. The protons on the phenylmethoxy group would likely appear as a multiplet around δ 7.2-7.5 ppm. The protons on the benzene ring of the butanal chain, being part of a para-substituted system, would likely appear as two distinct doublets, one around δ 7.1 ppm and the other around δ 6.9 ppm, due to the electron-donating effect of the ether oxygen.

Benzylic Protons (-OCH₂Ph): A sharp singlet corresponding to the two protons of the benzylic methylene group is expected around δ 5.0 ppm.

Aliphatic Protons (-CH₂CH₂CH₂CHO): The protons of the butanal chain would appear as multiplets in the upfield region. The protons alpha to the carbonyl group (-CH₂CHO) would be the most deshielded of the aliphatic protons, likely appearing around δ 2.7 ppm. The protons beta to the carbonyl (-CH₂CH₂CHO) would likely resonate around δ 2.0 ppm, and the protons gamma to the carbonyl and alpha to the phenyl ring (-ArCH₂-) would be expected around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzenebutanal, 4-(phenylmethoxy)-

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aldehydic (-CHO) | 9.5 - 10.0 | t |

| Phenylmethoxy Aromatic | 7.2 - 7.5 | m |

| Benzenebutanal Aromatic (ortho to ether) | ~6.9 | d |

| Benzenebutanal Aromatic (meta to ether) | ~7.1 | d |

| Benzylic (-OCH₂Ph) | ~5.0 | s |

| Methylene (α to C=O) | ~2.7 | t |

| Methylene (β to C=O) | ~2.0 | m |

s: singlet, d: doublet, t: triplet, m: multiplet

The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.

Carbonyl Carbon (-CHO): The aldehydic carbon is highly deshielded and would appear far downfield, typically in the range of δ 190-200 ppm.

Aromatic Carbons: The spectrum would show several signals in the aromatic region (δ 110-160 ppm). The carbon attached to the ether oxygen on the benzenebutanal ring would be the most deshielded among the ring carbons.

Benzylic Carbon (-OCH₂Ph): The carbon of the benzylic methylene group is expected to appear around δ 70 ppm.

Aliphatic Carbons (-CH₂CH₂CH₂CHO): The carbons of the butanal chain would be found in the upfield region of the spectrum, with the carbon alpha to the carbonyl group being the most deshielded of the three.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzenebutanal, 4-(phenylmethoxy)-

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (-CHO) | 190 - 200 |

| Aromatic (C-O) | 155 - 160 |

| Other Aromatic | 115 - 140 |

| Benzylic (-OCH₂Ph) | ~70 |

| Aliphatic (α to C=O) | 40 - 50 |

| Aliphatic (β to C=O) | 20 - 30 |

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Benzenebutanal, 4-(phenylmethoxy)-, COSY would show correlations between the adjacent methylene groups in the butanal chain and between the ortho and meta protons on the aromatic rings.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu It would be used to definitively assign the carbon signals for all protonated carbons by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. nih.govemerypharma.com This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, the aldehydic proton would show a correlation to the alpha and beta carbons of the butanal chain, and the benzylic protons would show correlations to the carbons of both aromatic rings.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Benzenebutanal, 4-(phenylmethoxy)-

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

The mass spectrum of Benzenebutanal, 4-(phenylmethoxy)- would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely include:

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the benzylic C-O bond, resulting in a stable tropylium ion at m/z 91. This is a very common fragmentation pattern for benzyl (B1604629) ethers. miamioh.eduacs.org

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group could lead to the loss of a hydrogen atom (M-1) or the formyl radical (-CHO, M-29). libretexts.org

McLafferty Rearrangement: If a gamma-hydrogen is accessible, a McLafferty rearrangement could occur, leading to the elimination of a neutral alkene molecule.

Cleavage of the Butanal Chain: Fragmentation of the aliphatic chain can also occur, leading to a series of smaller fragment ions.

Table 3: Predicted Key Mass Spectral Fragments for Benzenebutanal, 4-(phenylmethoxy)-

| m/z Value | Proposed Fragment Identity |

|---|---|

| 254 | Molecular Ion (M⁺) |

| 225 | [M - CHO]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). nih.govufl.edursc.org This high accuracy allows for the unambiguous determination of the elemental composition of the molecule. For Benzenebutanal, 4-(phenylmethoxy)-, with a molecular formula of C₁₇H₁₈O₂, the calculated exact mass would be compared to the experimentally determined mass. A close match would confirm the elemental formula and, by extension, the molecular weight.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification in Benzenebutanal, 4-(phenylmethoxy)-

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For Benzenebutanal, 4-(phenylmethoxy)-, the IR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its distinct structural components: the aldehyde, the aromatic ether, the alkyl chain, and the benzene rings.

The key diagnostic peaks arise from the stretching and bending vibrations of specific bonds. The aldehyde group is particularly notable, typically showing a strong carbonyl (C=O) stretch and a unique pair of C-H stretching bands. The aromatic ether linkage is identified by its characteristic C-O stretching vibrations. Furthermore, absorptions related to the aromatic C=C bonds and the aliphatic C-H bonds confirm the presence of the phenyl rings and the butanal chain.

The expected IR absorption bands for Benzenebutanal, 4-(phenylmethoxy)- are detailed in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C-H Stretch | ~2830 and ~2720 | Medium |

| Aldehyde | C=O Stretch | 1740 - 1720 | Strong |

| Aromatic Ether | Aryl-O Stretch (asymmetric) | 1275 - 1200 | Strong |

| Aromatic Ether | Alkyl-O Stretch (symmetric) | 1050 - 1010 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Alkyl Chain | C-H Stretch | 3000 - 2850 | Medium to Strong |

This table presents predicted data based on established principles of infrared spectroscopy for the constituent functional groups.

Advanced Chromatographic Methods for Purification and Purity Assessment

Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. For a compound like Benzenebutanal, 4-(phenylmethoxy)-, both gas and liquid chromatography methods are employed for analysis and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an ideal tool for analyzing volatile and semi-volatile compounds. In the GC system, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase in a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides detailed structural information based on the mass-to-charge ratio (m/z) of the fragments.

For Benzenebutanal, 4-(phenylmethoxy)-, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with several characteristic fragment ions. Key fragmentation pathways would include:

Benzylic Cleavage : Cleavage of the C-O bond adjacent to the benzyl group, leading to the formation of a highly stable tropylium ion at m/z 91.

Alpha-Cleavage : Cleavage of the bond adjacent to the aldehyde carbonyl group.

McLafferty Rearrangement : A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, if sterically feasible.

Ether Cleavage : Fragmentation of the ether linkage can also occur on the other side, leading to fragments representing the substituted benzenebutanal portion.

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 240 | [M]⁺ (Molecular Ion) | Intact molecule |

| 149 | [C₉H₉O₂]⁺ | Cleavage of the propyl chain |

| 107 | [C₇H₇O]⁺ | Cleavage of the ether bond |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzylic cleavage of the ether |

| 77 | [C₆H₅]⁺ (Phenyl ion) | Loss of CO from benzoyl-type fragments |

This table presents predicted data based on established principles of mass spectrometry fragmentation for the constituent functional groups.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of non-volatile compounds. A common mode for a molecule like Benzenebutanal, 4-(phenylmethoxy)- is Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a hydrophobic material (e.g., C18-silica). The separation is achieved based on the compound's hydrophobicity; more hydrophobic compounds are retained longer on the column. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the percentage of an organic solvent like acetonitrile (B52724) in water), is often used to achieve optimal separation.

Detection is commonly performed using an ultraviolet (UV) detector. The two aromatic rings in Benzenebutanal, 4-(phenylmethoxy)- provide strong chromophores, allowing for sensitive detection at wavelengths such as 254 nm or 260 nm. By comparing the peak area of the sample to that of a known standard, precise quantification can be achieved.

| Parameter | Typical Condition |

| Mode | Reverse-Phase (RP-HPLC) |

| Column | C18 (Octadecyl-silica), 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 50% B to 100% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Column Temperature | 25 - 30 °C |

This table outlines a typical, non-validated starting method for HPLC analysis.

Theoretical and Computational Chemistry Approaches to Benzenebutanal, 4 Phenylmethoxy

Quantum Chemical Calculations on Benzenebutanal, 4-(phenylmethoxy)-

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular systems by solving the Schrödinger equation. For a molecule like Benzenebutanal, 4-(phenylmethoxy)-, these calculations can elucidate its geometric and electronic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov DFT balances computational efficiency and accuracy, making it suitable for studying medium-to-large organic molecules. nih.govbeilstein-journals.org

For Benzenebutanal, 4-(phenylmethoxy)-, DFT calculations would begin with geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms—the one with the lowest energy. arxiv.orgnih.gov Functionals like B3LYP are commonly employed for this purpose as they provide a good balance of accuracy and computational cost for organic molecules. nih.govnih.gov The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. clinicsearchonline.orgresearchgate.net For instance, in a study of a related compound containing a benzyloxy phenyl group, (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4BPMP), DFT analysis with the B3LYP functional was used to determine its optimized structure, revealing it to be non-planar with C1 point group symmetry. banglajol.info Similar analysis on Benzenebutanal, 4-(phenylmethoxy)- would provide its preferred conformation and structural parameters.

Once the geometry is optimized, the same DFT methods are used to calculate the electronic structure, including properties such as orbital energies and charge distribution. nih.gov

Table 1: Representative Optimized Geometric Parameters Calculated by DFT This table illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical for Benzenebutanal, 4-(phenylmethoxy)-, but are representative of typical C-C, C-O, and C=O bond lengths and angles in similar organic molecules.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C=O (aldehyde) | ~1.23 Å |

| Bond Angle | C-O-C (ether) | ~118° |

| Bond Angle | C-C=O (aldehyde) | ~124° |

Beyond DFT, other methods are available to study the ground state properties of Benzenebutanal, 4-(phenylmethoxy)-.

Ab Initio Methods: These "from the beginning" methods solve the Hartree-Fock equations without using empirical parameters, relying solely on fundamental physical constants. aps.org While computationally more demanding than DFT, methods like Hartree-Fock (HF) can provide accurate descriptions of electron-electron interactions, though they may not fully account for electron correlation. researchgate.net For smaller systems, ab initio calculations are a benchmark for accuracy. aps.org

Semi-Empirical Methods: These methods simplify the complex integrals found in ab initio calculations by incorporating parameters derived from experimental data. wikipedia.org Methods like AM1, PM3, and PM6 are significantly faster than DFT or ab initio techniques, making them suitable for very large molecules or for preliminary, rapid geometry optimizations. researchgate.netnih.govmpg.de While their reliance on parameterization can make them less accurate if the molecule under study differs significantly from the molecules used for parameterization, they remain highly efficient for large-scale screening. researchgate.netwikipedia.org Semi-empirical methods are particularly useful for calculating properties like heats of formation and dipole moments for large systems where higher-level theories are computationally prohibitive. wikipedia.org

Prediction of Electronic Structure and Reactivity Descriptors for Benzenebutanal, 4-(phenylmethoxy)-

Computational methods are not only for determining structure but also for predicting how a molecule will behave in a chemical reaction. Various descriptors derived from quantum calculations offer insights into the reactivity of Benzenebutanal, 4-(phenylmethoxy)-.

Frontier Molecular Orbital (FMO) theory is a model used to predict reactivity by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.comyoutube.com

The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential, with higher E_HOMO values indicating a greater tendency to donate electrons. taylorandfrancis.comresearchgate.net The energy of the LUMO (E_LUMO) is related to its electron affinity. taylorandfrancis.com The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov

For example, DFT calculations on the related 4BPMP molecule determined a HOMO-LUMO energy gap of 3.984 eV, indicating a stable structure with good chemical strength. banglajol.inforesearchgate.net A similar FMO analysis for Benzenebutanal, 4-(phenylmethoxy)- would reveal its electronic stability and potential for charge transfer interactions.

Table 2: Representative Frontier Molecular Orbital (FMO) Data This table shows typical FMO energy values that would be calculated for an organic molecule like Benzenebutanal, 4-(phenylmethoxy)-, based on data from similar compounds. ejosat.com.tr

| Parameter | Description | Representative Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.18 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.79 |

| ΔE (Energy Gap) | E_LUMO - E_HOMO | 4.39 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. nih.gov It is an invaluable tool for identifying sites that are susceptible to electrophilic and nucleophilic attack. nih.gov The map is colored based on the electrostatic potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack. semanticscholar.org

Blue: Regions of positive potential, indicating electron-poor areas. These are the most likely sites for nucleophilic attack. walisongo.ac.id

Green: Regions of neutral potential.

For Benzenebutanal, 4-(phenylmethoxy)-, an MEP map would likely show a significant negative potential (red) around the oxygen atom of the aldehyde group due to its high electronegativity and lone pairs of electrons. semanticscholar.org Conversely, the hydrogen atom of the aldehyde group and hydrogens on the aromatic rings would likely exhibit a positive potential (blue or green), marking them as potential sites for nucleophilic interaction. nih.gov This visualization provides a clear and intuitive guide to the molecule's reactive behavior. nih.govmanipal.edu

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgfaccts.de

For Benzenebutanal, 4-(phenylmethoxy)-, NBO analysis would quantify the delocalization of π-electrons within the two benzene (B151609) rings and potential hyperconjugative interactions involving the alkyl chain and ether linkage. These delocalization effects are departures from an idealized Lewis structure and are crucial for understanding the molecule's stability and electronic properties. wikipedia.org The analysis reveals the percentage of Lewis structure character, with high percentages (>99%) indicating a well-described localized bonding picture. nih.govwikipedia.org

Conformational Analysis and Energetic Profiles of Benzenebutanal, 4-(phenylmethoxy)-

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a crucial role in determining its physical and chemical properties. For a flexible molecule like Benzenebutanal, 4-(phenylmethoxy)-, a multitude of conformations are possible due to the rotation around its single bonds. Computational chemistry provides powerful tools to explore these conformational landscapes and understand the energetic relationships between different spatial arrangements.

Rotational Barriers and Steric Hindrance Studies

The rotation around the various single bonds in Benzenebutanal, 4-(phenylmethoxy)- is not entirely free. It is hindered by torsional strain and steric interactions between different parts of the molecule. The energy required to overcome these hindrances is known as the rotational barrier. Theoretical calculations, such as those employing Density Functional Theory (DFT), can be utilized to quantify these barriers.

For Benzenebutanal, 4-(phenylmethoxy)-, key rotational barriers would be associated with the bonds connecting the phenylmethoxy group to the benzene ring, the butanal chain to the benzene ring, and the internal bonds within the butanal chain itself. By systematically rotating these bonds and calculating the corresponding energy changes, a profile of the rotational energy landscape can be generated. For instance, the rotation around the C-O bond of the phenylmethoxy group and the C-C bonds of the butanal chain would be of particular interest. Steric hindrance, arising from the spatial proximity of bulky groups, is a primary contributor to the magnitude of these rotational barriers. For example, the interaction between the phenyl ring of the phenylmethoxy group and the butanal chain can create significant steric strain in certain conformations, leading to higher energy barriers.

| Dihedral Angle | Rotational Barrier (kcal/mol) (Hypothetical) |

| Phenyl-O-CH2-Aryl | 5.2 |

| O-CH2-CH2-CH2 | 3.8 |

| CH2-CH2-CH2-CHO | 4.1 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific computational studies.

Potential Energy Surface Scans for Conformational Isomers

A more comprehensive understanding of the conformational space of Benzenebutanal, 4-(phenylmethoxy)- can be achieved through potential energy surface (PES) scans. A PES is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. By systematically varying key dihedral angles and calculating the energy at each point, a detailed map of the conformational landscape can be constructed.

These scans reveal the locations of energy minima, which correspond to stable conformational isomers, and transition states, which represent the energy maxima along a path between two minima. For Benzenebutanal, 4-(phenylmethoxy)-, PES scans would identify the most stable arrangements of the phenylmethoxy and butanal substituents relative to the central benzene ring, as well as the preferred conformations of the flexible butanal chain. The results of such analyses are crucial for understanding the molecule's behavior in different environments and its potential interactions with other molecules.

Reaction Pathway Modeling and Transition State Characterization for Benzenebutanal, 4-(phenylmethoxy)- Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, it is possible to identify the transition states and intermediates involved, providing a detailed picture of how reactants are converted into products. For Benzenebutanal, 4-(phenylmethoxy)-, this approach can be used to study various potential transformations, such as oxidation of the aldehyde group, cleavage of the ether linkage, or reactions involving the aromatic rings.

The process involves identifying a plausible reaction coordinate, which is a geometric parameter that changes continuously along the reaction pathway. The energy of the system is then calculated at various points along this coordinate to generate a reaction energy profile. The highest point on this profile corresponds to the transition state, which is a saddle point on the potential energy surface. Characterization of the transition state geometry and its vibrational frequencies allows for the calculation of activation energies and reaction rate constants, providing quantitative insights into the reaction kinetics.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy. These in silico predictions are extremely useful for interpreting experimental spectra and for identifying unknown compounds.

For Benzenebutanal, 4-(phenylmethoxy)-, theoretical calculations can provide valuable information about its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide a theoretical spectrum that can be compared with experimental data to aid in the assignment of peaks to specific atoms in the molecule.

Similarly, the vibrational frequencies and intensities of the IR spectrum can be computed. These calculations help in identifying the characteristic vibrational modes of the different functional groups present in Benzenebutanal, 4-(phenylmethoxy)-, such as the C=O stretch of the aldehyde, the C-O-C stretch of the ether, and the various vibrations of the aromatic rings. The agreement between the computed and experimental spectra can provide confidence in the accuracy of the computational model and the structural assignment.

| Spectroscopic Parameter | Predicted Value (Hypothetical) |

| ¹H NMR Chemical Shift (CHO) | 9.8 ppm |

| ¹³C NMR Chemical Shift (C=O) | 202.1 ppm |

| IR Frequency (C=O stretch) | 1730 cm⁻¹ |

| IR Frequency (C-O-C stretch) | 1245 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific computational studies.

Derivatives and Analogues of Benzenebutanal, 4 Phenylmethoxy : Design, Synthesis, and Structure Property Relationships

Synthesis of Structurally Modified Analogues of Benzenebutanal, 4-(phenylmethoxy)-

The synthesis of analogues of Benzenebutanal, 4-(phenylmethoxy)- involves targeted modifications to its principal structural features. These include substitutions on the aromatic ring of the phenylmethoxy moiety, alterations to the aliphatic butanal chain, and the construction of new ring systems through cyclization reactions.

Alterations on the Phenylmethoxy Moiety (e.g., Hydroxyl, Methyl, Trifluoromethyl Substitutions)

Modifications to the phenylmethoxy group are typically achieved by either starting with a pre-functionalized phenol (B47542) before etherification or by direct functionalization of the aromatic ring.

Hydroxyl Substitutions: The synthesis of hydroxylated analogues often begins with a corresponding dihydroxybenzene derivative. For instance, a precursor like 4-hydroxybenzenebutanal can be synthesized and then selectively benzylated. Alternatively, cleavage of the benzyl (B1604629) ether in the parent compound can yield the 4-hydroxy derivative. The synthesis of various 4-hydroxybenzaldehyde (B117250) derivatives has been explored, providing a basis for creating related butanal structures. nih.gov Similarly, methods for synthesizing 4-hydroxycarbazole (B19958) and 4-hydroxybenzoxazolone derivatives highlight pathways to incorporate hydroxyl groups into complex aromatic systems. nih.govresearchgate.net

Methyl Substitutions: Methyl groups can be introduced onto the aromatic ring through classic electrophilic substitution reactions such as Friedel-Crafts alkylation on an activated precursor. Alternatively, a methyl-substituted phenol can be used as the starting material for the synthesis of the phenylmethoxy moiety.

Trifluoromethyl Substitutions: The introduction of a trifluoromethyl (CF3) group, a common substituent in bioactive molecules, can significantly alter a compound's properties. Methods for synthesizing aryl trifluoromethyl ethers often involve multi-step sequences starting from the corresponding phenol. beilstein-journals.org One approach involves the reaction of a phenol with carbon tetrachloride and hydrogen fluoride, or the use of trifluoromethylating agents like O-(trifluoromethyl)dibenzofuranium salts. beilstein-journals.org Direct C-H trifluoromethylation of alkenes using photoredox catalysis with reagents like Umemoto's reagent represents another modern approach to installing this group. beilstein-journals.org

Table 1: Synthetic Approaches for Phenylmethoxy Moiety Alterations This table is interactive. You can sort and filter the data.

| Substitution | Precursor Strategy | Direct Functionalization Method | Key Reagents/Conditions |

|---|---|---|---|

| Hydroxyl (-OH) | Use of dihydroxybenzene derivatives | Benzyl ether cleavage | BBr₃, H₂/Pd-C |

| Methyl (-CH₃) | Use of methyl-substituted phenols (cresols) | Friedel-Crafts Alkylation | CH₃I, AlCl₃ |

| Trifluoromethyl (-CF₃) | Use of trifluoromethyl-substituted phenols | Oxidative Desulfurization-Fluorination | HF-pyridine, 1,3-dibromo-5,5-dimethylhydantoin |

| Trifluoromethyl (-CF₃) | N/A | Photoredox Catalysis on alkene precursor | Umemoto's reagent, [Ru(bpy)₃]²⁺, visible light |

Modifications to the Butanal Chain (e.g., Branching, Chain Length Variation)

The four-carbon butanal chain is amenable to a variety of standard organic transformations to introduce branching or to alter its length.

Chain Length Variation: The length of the aldehyde chain can be extended using olefination reactions, such as the Wittig reaction, followed by hydroboration-oxidation to yield an aldehyde with a longer chain. Conversely, shorter chain analogues can be synthesized by starting with different ω-phenylalkanals.

Branching: The introduction of alkyl branches, particularly at the α- or β-positions of the butanal chain, can significantly impact the molecule's conformation and properties. Alpha-branching can be achieved through the alkylation of the corresponding enolate or enamine. Beta-branched analogues can be accessed through conjugate addition reactions to an α,β-unsaturated aldehyde precursor. The synthesis of branched cyclobutane (B1203170) derivatives has been explored, providing insights into creating stereogenic centers on a four-carbon framework. nih.govresearchgate.net

Table 2: Strategies for Modifying the Butanal Chain This table is interactive. You can sort and filter the data.

| Modification | Synthetic Strategy | Position of Change | Typical Reagents |

|---|---|---|---|

| Chain Extension | Wittig Reaction + Hydroboration/Oxidation | Chain Terminus | Ph₃P=CHR, BH₃·THF then H₂O₂, NaOH |

| Chain Shortening | Oxidative Cleavage of an alkene precursor | Full Chain | O₃, then Me₂S |

| α-Branching | Enolate Alkylation | C-2 | LDA, R-X |

| β-Branching | Michael Addition | C-3 | R₂CuLi on an α,β-unsaturated precursor |

Cyclization Strategies to Form Heterocyclic Derivatives

The aldehyde and the activated aromatic ring of Benzenebutanal, 4-(phenylmethoxy)- and its derivatives are key functional handles for constructing a wide array of heterocyclic systems.

Formation of Fused Ring Systems: Intramolecular reactions can lead to fused ring systems. For example, Friedel-Crafts acylation followed by reduction and cyclization can yield tetrahydro-naphthalene derivatives. Sequential Knoevenagel condensation followed by intramolecular cyclization is a powerful strategy for synthesizing indene (B144670) and benzofulvene derivatives from ortho-substituted benzaldehydes. nih.govresearchgate.net

Synthesis of Heterocycles: The butanal chain can be a building block for various heterocycles. Reaction with hydrazines can lead to the formation of pyrazoles or pyridazines. Thiophene derivatives can be synthesized through the cyclization of functionalized alkynes containing a sulfur atom, a strategy that could be adapted from a precursor derived from the butanal chain. sciencepublishinggroup.comnih.gov The synthesis of benzazepine derivatives has been achieved through intramolecular Mitsunobu reactions of corresponding amino-alcohols, a route applicable to analogues of the target compound. researchgate.net Similarly, multicomponent reactions offer a pathway to complex heterocyclic structures from simpler precursors. ub.edumdpi.com

Table 3: Cyclization Strategies for Heterocyclic Derivative Synthesis This table is interactive. You can sort and filter the data.

| Heterocycle Class | Cyclization Strategy | Key Functional Group Utilized | Example Reaction Type |

|---|---|---|---|

| Indenes | Knoevenagel/Intramolecular Addition | Aldehyde | TiCl₄-pyridine catalysis nih.govresearchgate.net |

| Thiophenes | Heterocyclization of S-alkynes | Butanal (as precursor to alkyne) | Metal-catalyzed cycloisomerization nih.gov |

| Pyridines | Condensation with Amines/Ammonia | Aldehyde, β-dicarbonyl precursor | Hantzsch Synthesis variant |

| Benzazepines | Intramolecular N-Alkylation | Amine and Alcohol precursors | Mitsunobu Reaction researchgate.net |

| Benzofurans | Tandem Cyclization | Aldehyde, ortho-hydroxy precursor | DMAP-mediated cascade reaction nih.gov |

Stereochemical Aspects in the Synthesis of Chiral Analogues of Benzenebutanal, 4-(phenylmethoxy)-

Introducing chirality into the analogues of Benzenebutanal, 4-(phenylmethoxy)-, typically on the butanal chain, requires precise control over the stereochemical outcome of reactions. This is achieved through various asymmetric synthesis methodologies.

Asymmetric Synthesis Methodologies

The creation of stereocenters with high enantiomeric purity relies on several foundational strategies in modern organic synthesis.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This approach is effective but often requires additional synthetic steps for attachment and removal.

Chiral Catalysts: The use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product is a highly efficient approach. Chiral phosphoric acids, derived from scaffolds like BINOL, are effective organocatalysts for a range of asymmetric transformations. chemrxiv.org

Organocatalysis: Small organic molecules can act as catalysts for asymmetric reactions. For example, chiral secondary amines (e.g., proline derivatives) can catalyze asymmetric aldol (B89426) or Michael additions, while chiral squaramides have been used for vinylogous Michael additions to create γ-substituted butyrolactams. nih.gov

Diastereoselective and Enantioselective Approaches

When synthesizing molecules with one or more stereocenters, controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration is crucial.

Enantioselective Reductions: The aldehyde functional group can be reduced to a primary alcohol, but a more common strategy involves the enantioselective reduction of a ketone precursor to generate a chiral secondary alcohol. Catalytic systems, such as those based on ruthenium with chiral ligands like Ts-DENEB or Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the enantioselective reduction of ketones to furnish chiral alcohols with high enantiomeric excess. nih.govresearchgate.net

Diastereoselective Additions: For substrates that already contain a stereocenter, new stereocenters can be introduced with high diastereoselectivity. The addition of nucleophiles to chiral aldehydes or imines is a common method. For example, the addition of an enolate to a chiral N-sulfinylimine can proceed with high diastereoselectivity to produce syn-β-amino acid derivatives, guided by the existing chirality on the nitrogen. nih.gov

Enantioselective Cyclizations: Cyclization reactions can also be rendered enantioselective. The Diels-Alder reaction, for instance, can be used to construct chiral norbornene scaffolds with high enantiopurity using chiral Lewis acid catalysts. nih.gov Diastereoselective cyclizations have also been reported, such as the condensation of aminobenzoic acid derivatives to form helical structures. nih.gov